

Key Quality Attributes and Corresponding Analytical Techniques

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Compound of Interest

Compound Name: *Ald-Ph-amido-PEG3-C2-Pfp ester*

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The development and manufacturing of ADCs require rigorous monitoring of several CQAs. The primary attributes and the analytical techniques employed for their characterization are summarized below.

Critical Quality Attribute	Analytical Technique	Principle	Information Provided
Drug-to-Antibody Ratio (DAR)	UV-Vis Spectroscopy	Measures absorbance at different wavelengths for the antibody and the drug. [5][6]	Average DAR.[5][7]
Hydrophobic Interaction Chromatography (HIC)	Separates molecules based on their hydrophobicity.[5][6]	Average DAR, drug load distribution, and naked antibody content for cysteine-linked ADCs.[5][7]	
Reversed-Phase Liquid Chromatography (RPLC)	Separates molecules based on hydrophobicity under denaturing conditions. [5]	Average DAR and drug load distribution. Compatible with mass spectrometry.[7][8]	
Mass Spectrometry (MS)	Measures the mass-to-charge ratio of ionized molecules.[4] [9][10]	Precise average DAR, drug load distribution, and identification of conjugation sites.[4][7] [11]	
Aggregation and Fragmentation	Size Exclusion Chromatography (SEC)	Separates molecules based on their size. [12]	Quantifies aggregates, monomers, and fragments.[2][3]
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC)	Measures the rate at which molecules sediment under centrifugal force.[13]	Provides information on the size, shape, and distribution of aggregates.[13]	
Charge Variants	Ion-Exchange Chromatography (IEX)	Separates molecules based on their net surface charge.[3][14]	Characterizes charge heterogeneity arising from post-translational

modifications and
conjugation.[14][15]

Imaged Capillary Isoelectric Focusing (iCIEF)	Separates molecules based on their isoelectric point (pI). [16][17]	High-resolution analysis of charge variants.[16][17]	
Potency and Biological Activity	Cell-Based Cytotoxicity Assays	Measures the ability of the ADC to kill target cancer cells.[18][19]	Determines the biological activity and potency of the ADC. [18][20]
Ligand-Binding Assays (LBA)	Measures the binding affinity of the ADC to its target antigen.[7]	Assesses the integrity of the antibody's binding site after conjugation.[7]	

Detailed Methodologies for Key Experiments

Determination of Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug molecules. A decreasing salt gradient is used to elute species with increasing DAR from the column.[5]

Experimental Protocol:

- **Column:** A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
- **Sample Preparation:** The ADC sample is diluted in the equilibration buffer.
- **Injection and Elution:** The sample is injected onto the column. A linear gradient from the high-salt mobile phase to a low-salt mobile phase (e.g., 50 mM sodium phosphate, pH 7.0) is applied over a specified time (e.g., 30 minutes).
- **Detection:** The eluting peaks are monitored by UV absorbance at 280 nm.

- **Data Analysis:** The peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated. The average DAR is calculated using the weighted average of the peak areas.[\[21\]](#)

Analysis of Aggregation by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute earlier than smaller molecules like monomers and fragments.[\[12\]](#)

Experimental Protocol:

- **Column:** An SEC column (e.g., Agilent AdvanceBio SEC) is equilibrated with a mobile phase (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8).[\[12\]](#)
- **Sample Preparation:** The ADC sample is diluted in the mobile phase.
- **Injection and Elution:** The sample is injected and eluted isocratically.
- **Detection:** The eluate is monitored by UV absorbance at 280 nm.
- **Data Analysis:** The peak areas for aggregates, monomer, and fragments are integrated to determine their relative percentages.[\[22\]](#)

Characterization of Charge Variants by Imaged Capillary Isoelectric Focusing (iCIEF)

Principle: iCIEF separates proteins based on their isoelectric point (pI) in a capillary containing a mixture of ampholytes that form a pH gradient under an electric field.[\[16\]](#)[\[17\]](#)

Experimental Protocol:

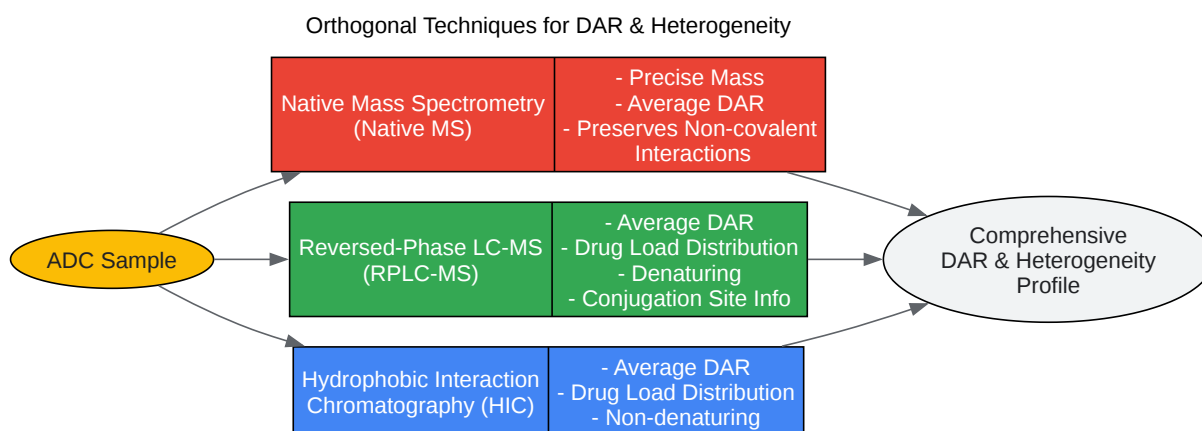
- **Sample Preparation:** The ADC sample is mixed with ampholytes, pI markers, and a stabilizer.
- **Capillary Filling:** The capillary is filled with the sample mixture.
- **Focusing:** A high voltage is applied across the capillary, causing the ADC charge variants to migrate and focus at their respective pI positions where their net charge is zero.

- Imaging: The focused protein bands are detected by a whole-column UV absorbance detector.
- Data Analysis: The electropherogram shows peaks corresponding to different charge variants, which can be quantified based on their peak areas.[17]

Visualizing ADC Characterization Workflows

The following diagrams illustrate the logical flow of ADC characterization and the interplay between different analytical techniques.

Caption: General workflow for ADC characterization.



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Caption: Orthogonal methods for comprehensive DAR analysis.

Conclusion

The characterization of ADCs is a multifaceted process that requires the use of orthogonal analytical techniques to ensure a comprehensive understanding of their structural and

functional properties.[11][13] While techniques like UV-Vis spectroscopy offer a quick estimation of average DAR, chromatographic and mass spectrometric methods provide more detailed insights into drug load distribution and conjugation sites.[5][7][11] Similarly, a combination of SEC and SV-AUC is crucial for a thorough assessment of aggregation.[13] For charge variants, IEX and iCIEF provide complementary information.[14][16] Finally, cell-based potency assays are indispensable for confirming the biological activity of the ADC, a critical parameter for its therapeutic efficacy.[18][20] The selection of the most appropriate analytical methods is highly dependent on the specific characteristics of the ADC, including the conjugation chemistry and the properties of the payload.[2]

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